molecular formula C20H21F2N3O B10815516 (2S,3R)-N-(2-(3-Pyridinylmethyl)-1-azabicyclo(2.2.2)oct-3-yl)-3,5-difluorobenzamide CAS No. 1196701-27-5

(2S,3R)-N-(2-(3-Pyridinylmethyl)-1-azabicyclo(2.2.2)oct-3-yl)-3,5-difluorobenzamide

Cat. No. B10815516
CAS RN: 1196701-27-5
M. Wt: 357.4 g/mol
InChI Key: UAKZGMMGIMKFMV-RBUKOAKNSA-N
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Preparation Methods

The specific synthetic routes and reaction conditions for TC-6987 are not widely published. it is known that the compound is synthesized and tested in clinical trials for its efficacy and safety . Industrial production methods would likely involve standard pharmaceutical synthesis techniques, including multi-step organic synthesis, purification, and formulation processes.

Chemical Reactions Analysis

TC-6987 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TC-6987 has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

TC-6987 is unique in its selective binding to the nicotinic α-7 receptor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic potentials.

properties

CAS RN

1196701-27-5

Molecular Formula

C20H21F2N3O

Molecular Weight

357.4 g/mol

IUPAC Name

3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide

InChI

InChI=1S/C20H21F2N3O/c21-16-9-15(10-17(22)11-16)20(26)24-19-14-3-6-25(7-4-14)18(19)8-13-2-1-5-23-12-13/h1-2,5,9-12,14,18-19H,3-4,6-8H2,(H,24,26)/t18-,19+/m0/s1

InChI Key

UAKZGMMGIMKFMV-RBUKOAKNSA-N

Isomeric SMILES

C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC(=CC(=C4)F)F

Canonical SMILES

C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC(=CC(=C4)F)F

Origin of Product

United States

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